

# An In-depth Technical Guide to the Off-Target Effects of GW9508

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## Compound of Interest

Compound Name: GW9508

Cat. No.: B1672551

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This technical guide provides a comprehensive overview of the off-target effects of **GW9508**, a widely used tool compound for studying the free fatty acid receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40). While **GW9508** is a potent GPR40 agonist, understanding its interactions with other cellular targets is critical for the accurate interpretation of experimental results and for assessing its therapeutic potential. This document details the known off-target activities of **GW9508**, presents quantitative data in a structured format, outlines key experimental protocols for assessing its effects, and provides visual diagrams of the relevant signaling pathways and experimental workflows.

## Executive Summary

**GW9508** is a synthetic small-molecule agonist primarily targeting GPR40, a receptor involved in glucose-stimulated insulin secretion. However, its pharmacological profile is not entirely specific. The most significant and well-characterized off-target activity of **GW9508** is its agonist effect on GPR120 (FFAR4), another free fatty acid receptor. While its potency at GPR120 is approximately 100-fold lower than at GPR40, this interaction can lead to biological effects in systems where GPR120 is expressed, particularly in the absence of GPR40.<sup>[1][2]</sup> Extensive selectivity screening has shown that **GW9508** is largely inactive against a broad range of other receptors, kinases, and enzymes at concentrations where it potently activates GPR40.<sup>[1][3]</sup>

## Quantitative Off-Target Profile

The following tables summarize the known quantitative data for **GW9508**'s activity at its primary and key off-target receptors.

Table 1: Agonist Potency of **GW9508** at GPR40 and GPR120

Target	Species	Assay Type	Parameter	Value	Reference
GPR40 (FFAR1)	Human	Calcium Mobilization	pEC50	7.32 ± 0.03	<a href="#">[1]</a>
GPR40 (FFAR1)	Human	Calcium Mobilization	EC50	47.8 nM	<a href="#">[4]</a>
GPR40 (FFAR1)	Human	Calcium Flux (CHO cells)	EC50	13 nM	<a href="#">[2]</a>
GPR40 (FFAR1)	Rat	Calcium Flux (CHO cells)	EC50	99 nM	<a href="#">[2]</a>
GPR120 (FFAR4)	Human	Calcium Mobilization	pEC50	5.46 ± 0.09	<a href="#">[1]</a>
GPR120 (FFAR4)	Human	Calcium Mobilization	EC50	3,467 nM	<a href="#">[4]</a>

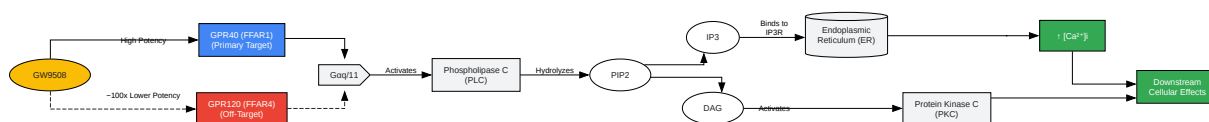
Table 2: Selectivity Panel Screening Results for **GW9508**

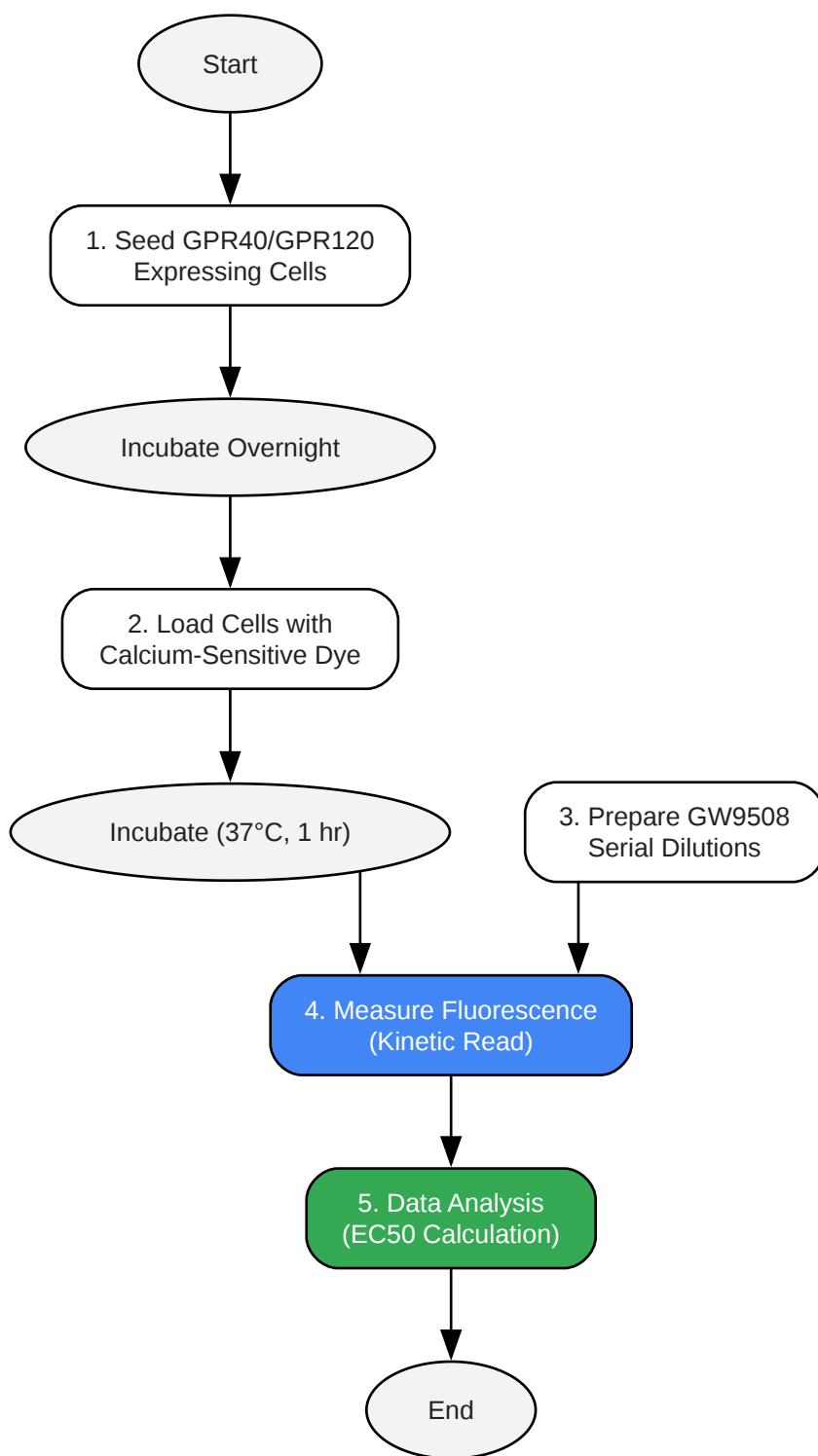
Target Class	Number of Targets Screened	Activity Notes	Reference
GPCRs (other than GPR40/120)	220	At least 100-fold selective	<a href="#">[1]</a> <a href="#">[3]</a>
Kinases	60	At least 100-fold selective	<a href="#">[1]</a> <a href="#">[3]</a>
Proteases	63	At least 100-fold selective	<a href="#">[1]</a> <a href="#">[3]</a>
Integrins	7	At least 100-fold selective	<a href="#">[1]</a> <a href="#">[3]</a>
Nuclear Receptors (including PPAR $\alpha$ , $\delta$ , $\gamma$ )	20	Inactive (pEC50s < 5.0)	<a href="#">[1]</a> <a href="#">[3]</a>
GPR41 (FFAR3)	1	Inactive (pEC50 < 4.3)	<a href="#">[1]</a>
GPR43 (FFAR2)	1	Inactive (pEC50 < 4.3)	<a href="#">[1]</a>

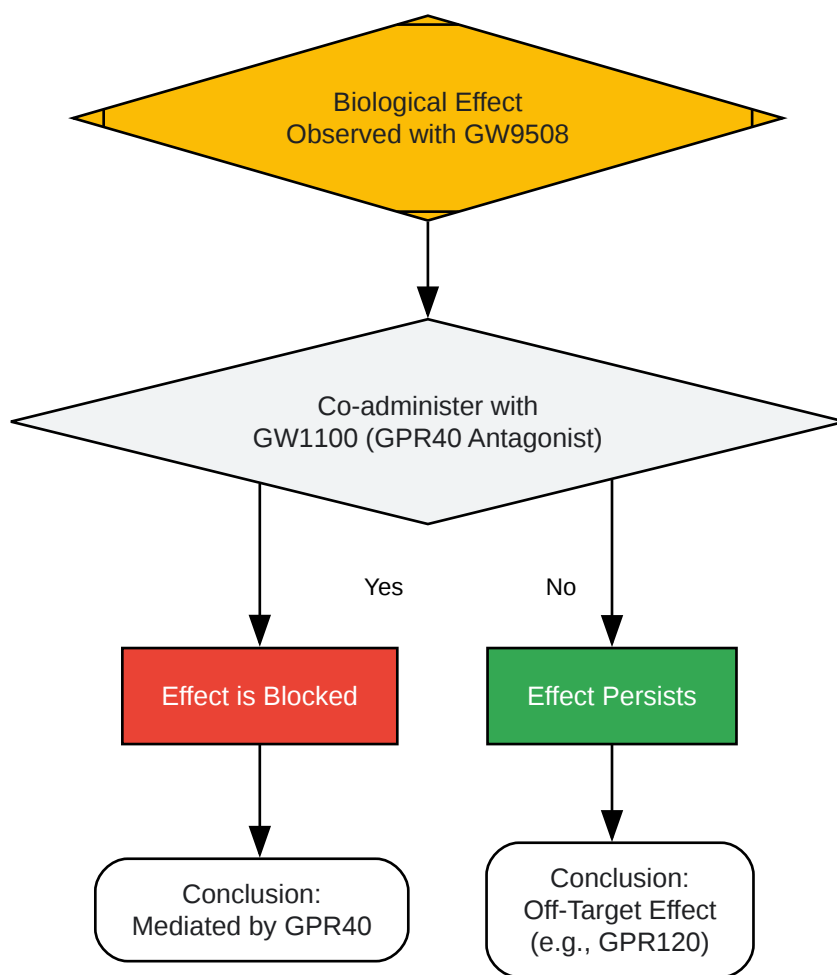
Note: The selectivity data was generated internally at GlaxoSmithKline and cited in Briscoe et al., 2006.[\[1\]](#)

## Signaling Pathways

**GW9508**'s on-target and primary off-target effects are mediated through Gq/11-coupled G protein-coupled receptors. Activation of these receptors leads to the stimulation of Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).







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